3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole
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Overview
Description
3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the triazole ring and various substituents allows it to interact with multiple pathways, making it a versatile compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
- N-(3-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole stands out due to its unique combination of functional groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H26BrN3OS |
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Molecular Weight |
508.5 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C26H26BrN3OS/c1-26(2,3)20-9-7-19(8-10-20)24-28-29-25(32-17-18-5-11-21(27)12-6-18)30(24)22-13-15-23(31-4)16-14-22/h5-16H,17H2,1-4H3 |
InChI Key |
AEPDSKUWXPDCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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